(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine
Description
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound featuring a methanamine group attached to a 1H-imidazole ring substituted at the 5-position with a 1H-pyrrole moiety. This structure combines the aromaticity and electron-rich nature of both imidazole and pyrrole rings, which are critical for interactions in biological systems. The compound has been cataloged under reference code 10-F611803 by CymitQuimica, though it is currently listed as discontinued . Its synthesis typically involves reductive amination or coupling reactions, as evidenced by methodologies applied to analogous imidazole derivatives (e.g., procedures in and ).
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12) |
InChI Key |
CHCCZZWQSIOUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C2=CN=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrrole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure autoclaves and catalysts such as platinum or Raney nickel to ensure high yield and purity . The reaction conditions are optimized to maintain the integrity of both the pyrrole and imidazole rings while achieving the desired substitution on the methanamine group.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and chemical profiles of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Differences
- Electron-Rich vs. Electron-Deficient Substituents : The pyrrole substituent in the parent compound may favor interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). In contrast, electron-withdrawing groups like trifluoromethyl (in ) enhance metabolic stability and receptor-binding specificity.
- Salt Forms : Dihydrochloride and dihydrobromide salts (e.g., ) improve aqueous solubility, critical for in vivo applications. The free base form (e.g., ) is more suitable for lipid-rich environments.
- Biological Activity : Fluorophenyl-substituted analogs () are often explored in anticancer and antiviral research due to enhanced membrane permeability. Isopropyl derivatives () may exhibit prolonged half-lives due to reduced oxidative metabolism.
Key Research Findings
Biological Activity
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine, with the CAS number 1368917-70-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects on cancer cell lines, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 162.19 g/mol. The structure includes a pyrrole ring and an imidazole moiety, which are significant in influencing its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1368917-70-7 |
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
Antiviral Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable antiviral activity. For instance, a study highlighted the synthesis of various benzofuran-transition metal complexes that included derivatives of imidazole and pyrrole. These compounds were tested against HIV, demonstrating significant potency with EC50 values lower than standard antiviral drugs like Atevirdine .
Key Findings
- Compound Efficacy : The derivative (5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl) showed an EC50 value of , indicating higher therapeutic potential than many existing treatments .
Cytotoxic Activity Against Cancer Cell Lines
The compound's potential as an anticancer agent has also been explored. Various studies have evaluated its cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.
Case Studies
- Cytotoxicity Profile : In one study, several derivatives were screened against MCF7 and NCI-H460 cells, showing IC50 values ranging from 3.79 µM to 42.30 µM, indicating moderate to high cytotoxicity .
- Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells, with some derivatives causing significant cell death at low concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Viral Replication : The imidazole ring is known to interfere with viral replication mechanisms, potentially by inhibiting reverse transcriptase in retroviruses .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases, leading to programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
